- A Short, Efficient, and Stereoselective Synthesis of Piperine and its AnaloguesSynlett, 2019, 30(4), 413-416,
Cas no 94-62-2 (Piperine)
Piperine, a natural alkaloid isolated from pepper, can inhibit the activity of P-glycoprotein and CYP3A4, with an IC50 value of 61.94 ± 0.054 in HeLa cells μ G/ml
Piperine structure
Piperine Properties
Names and Identifiers
-
- Piperine
- N-PIPEROYLPIPERIDIN
- (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-piperidine
- FEMA 2909
- 5-BENZO[1,3]DIOXOL-5-YL-1-PIPERIDIN-1-YL-PENTA-2,4-DIEN-1-ONE
- 1-PIPERONYLPIPERIDINE
- 1-PIPEROYLPIPERIDINE
- 1-PIPERYLPIPERIDINE
- Piperin
- PIPERINE(P)
- PIPERINE(P) PrintBack
- PIPERINE(RG)
- (E,E)-1-Piperoylpiperidine
- Bioperine
- PIPERLINE
- Piperylpiperidine
- trans,trans-1-piperoylpiperidine
- 1-[5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoyl]piperidine
- black pepper extract, peperine
- Piperoylpiperidine
- FEMA No. 2909
- N-[(E,E)-Piperoyl]piperidine
- Piperidine, 1-piperoyl-, (E,E)-
- Piperine (aliphatic)
- 1-Piperoylpiperidine, (E,E)-
- 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]piperidine
- N-(E,E)-piperoyl-piperidine
- piperidine, 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-
- U71XL721QK
- MXXWOMGUGJBKIW-YPCII
- (2E,4E)-5-(1,3-Benzodioxol-5-yl)-1-(1-piperidinyl)-2,4-pentadien-1-one (ACI)
- Piperidine, 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]- (9CI)
- Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)- (ZCI)
- Piperidine, 1-piperoyl-, (E,E)- (8CI)
- Piperine (6CI)
- (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one
- (E,E)-1-[5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoyl]piperidine
- (E,E)-5-(3,4-Methylenedioxyphenyl)-2,4-pentadienoylpiperidide
- 1-Piperoylpiperidine
- Bioperin
- NSC 21727
- Pepper oil
- N-((E,E)-piperoyl)piperidine
- MLS002473213
- SMR001548271
- PIPERINE, 97% [94-62-2]
- PIPERINE, 99% [94-62-2]
- MLS002153830
- 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine
- SMR000112278
- MLSMR
- 1-Piperoylpiperidine; (2E,4E)-form
- 1-[(2E,4E)-5-(1,3-benzodioxol-5-yl)-2,4-pentadienoyl]piperidine
- 1-Piperoyl-piperidine
- MLS006011979
- Piperine98%
- +Expand
-
- MFCD00005839
- MXXWOMGUGJBKIW-YPCIICBESA-N
- 1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3+
- C(/C1C=CC2OCOC=2C=1)=C\C=C\C(N1CCCCC1)=O
- 90741
Computed Properties
- 285.136493g/mol
- 0
- 3.5
- 0
- 3
- 3
- 285.136493g/mol
- 285.136493g/mol
- 38.8Ų
- 21
- 412
- 0
- 0
- 0
- 2
- 0
- 1
- nothing
- 0
- 285.34
Experimental Properties
- 2.93510
- 38.77000
- 7472
- 1.5400 (estimate)
- 40 mg/L (18 ºC)
- 498.524°C at 760 mmHg
- 128.0 to 133.0 deg-C
- 0.0±1.3 mmHg at 25°C
- 255.3±27.3 °C
- 2909
- 0.04g/l
- White powder
- Stable. Incompatible with strong oxidizing agents.
- Almost insoluble in water, soluble in ethanol, benzene, acetic acid.
- Sensitive to light, humidity and air
- 12.22(at 18℃)
- 1.0864 (rough estimate)
Piperine Security Information
- GHS07
- TN2321500
- 3
- S22-S24/25-S36/37
- R21/22
- Xn
- H302
- P264-P270-P301+P312+P330-P501
- warning
- Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- R21/22
- Warning
- Yes
Piperine Customs Data
- 2939999090
-
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Piperine Price
Piperine Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Benzenemethanamine, 4-ethenyl-N,N-diethyl-, polymer with 1,1′-[1,4-butanediylbis… Solvents: 1-Propanol ; 24 h, 80 °C
Reference
- Chromatography-Free Wittig Reactions using a Bifunctional Polymeric ReagentOrganic Letters, 2010, 12(21), 4996-4999,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Diisopropylethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 8 h, rt
Reference
- The development of novel cytochrome P450 2J2 (CYP2J2) inhibitor and the underlying interaction between inhibitor and CYP2J2Journal of Enzyme Inhibition and Medicinal Chemistry, 2021, 36(1), 737-748,
Synthetic Circuit 4
Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
- Three-component synthesis of (E)-α,β-unsaturated amides of the piperine familyJournal of the Chemical Society, 2001, (19), 2393-2397,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
Reference
- A metal-free approach for transamidation of amides with amines in aqueous mediaTetrahedron Letters, 2015, 56(33), 4775-4779,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium hydroxide , Alumina Solvents: Dichloromethane , Dibromodifluoromethane
Reference
- Stereoselective synthesis of piperamide alkaloids by modified Ramberg-Baecklund reactionChinese Chemical Letters, 2004, 15(6), 631-634,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Potassium hydroxide , Alumina Solvents: Dichloromethane , Dibromodifluoromethane ; 1 h, rt
Reference
- Stereoselective synthesis of naturally occurring unsaturated amide alkaloids by a modified Ramberg-Baecklund reactionCanadian Journal of Chemistry, 2004, 82(5), 622-630,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: 2,4-Dichloro-6-methoxy-1,3,5-triazine Catalysts: Dabco Solvents: Ethyl acetate ; 30 min, rt
1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ; 30 min, rt; 1 h, rt
1.2 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ; 30 min, rt; 1 h, rt
Reference
- Catalytic and Sustainable Amide Bond Formation using a DABCO/Dichlorotriazine SystemChemCatChem, 2023, 15(10),,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 30 min, rt
1.2 6 - 8 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 6 - 8 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathwayEuropean Journal of Medicinal Chemistry, 2020, 199,,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 10 min, cooled; rt; 2 h, rt
1.2 Solvents: Dichloromethane ; 2 - 2.5 h, 60 °C
1.2 Solvents: Dichloromethane ; 2 - 2.5 h, 60 °C
Reference
- Synthesis, Antimicrobial, Antioxidant and Nematicidal Activity of (2E,4E)-5-(Benzo[d] [1,3]dioxol-5-yl)penta-2,4-dienamidesJournal of the Chemical Society of Pakistan, 2015, 37(5), 1008-1014,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: 1,1-Dimethylethyl 1-(1,1-dimethylethoxy)-2(1H)-isoquinolinecarboxylate Solvents: Dichloromethane ; 30 min, rt
1.2 24 h, rt
1.2 24 h, rt
Reference
- Carboxamidation of carboxylic acids with 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) without basesTetrahedron, 2008, 64(49), 11129-11135,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine
Reference
- Addition of carbon nucleophiles to aldehyde tosylhydrazones of aromatic and heteroaromatic-compounds: total synthesis of piperine and its analogsTetrahedron Letters, 2000, 41(15), 2667-2670,
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt
Reference
- Synthesis of (E,E)-Dienones and (E,E)-Dienals via Palladium-Catalyzed γ,δ-Dehydrogenation of Enones and EnalsiScience, 2019, 20, 229-236,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Pivalic acid Catalysts: Cupric acetate , Palladium diacetate , 1,1′-[1,2-Ethanediylbis(sulfinyl)]bis[benzene] Solvents: Acetonitrile ; 24 h, 100 °C
Reference
- Synthesis of conjugated dienes via palladium-catalyzed aerobic dehydrogenation of unsaturated acids and amidesChemical Communications (Cambridge, 2022, 58(63), 8814-8817,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Solvents: Toluene ; rt; rt → reflux; 16 h, reflux
1.2 Solvents: Toluene ; rt; rt → reflux; 16 h, reflux
Reference
- Environmentally Benign Transamidation Protocol for Weakly Nucleophilic Aromatic Amines with N-Acyl-2-piperidinones: Catalyst-, Additive-, Base- and Solvent-Free ConditionAsian Journal of Organic Chemistry, 2022, 11(9),,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Catecholborane
1.2 Reagents: Sodium carbonate Catalysts: Potassium hydroxide , Palladium diacetate Solvents: Ethanol
1.2 Reagents: Sodium carbonate Catalysts: Potassium hydroxide , Palladium diacetate Solvents: Ethanol
Reference
- New access to conjugated dien- and enamides. Synthesis of dehydropipernonaline, pipernonaline and related biologically active amidesSynlett, 1994, (8), 607-8,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Triethylamine , N-Bromosuccinimide , Lithium chloride Catalysts: Triphenylantimony , Palladium diacetate , 1-Butanaminium, N,N,N-tributyl-, 2,2,2-trifluoroacetate (1:1) Solvents: Dichloroethane
Reference
- Catalytic Hunsdiecker reaction and one-pot catalytic Hunsdiecker-Heck strategy: synthesis of α,β-unsaturated aromatic halides, α-(dihalomethyl)benzenemethanols, 5-aryl-2,4-pentadienoic acids, dienoates and dienamidesTetrahedron, 2000, 56(10), 1369-1377,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride , 2-Iodopyridine Solvents: Dichloromethane ; 15 min, -20 °C
1.2 Reagents: Triethylamine , Benzeneseleninic acid , Dess-Martin periodinane Solvents: Dichloromethane ; 2 h, rt; 5 min, -20 °C; 5 - 60 min, -20 °C → 25 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 25 °C
1.2 Reagents: Triethylamine , Benzeneseleninic acid , Dess-Martin periodinane Solvents: Dichloromethane ; 2 h, rt; 5 min, -20 °C; 5 - 60 min, -20 °C → 25 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 25 °C
Reference
- Chemoselective α,β-Dehydrogenation of Saturated AmidesAngewandte Chemie, 2019, 58(2), 447-451,
Piperine Raw materials
- 1-(piperidin-1-yl)prop-2-en-1-one
- (E,E)-Piperic Acid
- (Triphenylphosphoranylidene)ketene
- Piperidine, 1-(3-bromo-1-oxo-2-propenyl)-, (E)-
- 1-(Bromoacetyl)piperidine
- (2E,4E)-5-(1,3-Benzodioxol-5-yl)-2,4-pentadienamide
- 4-Penten-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (4E)-
- 3,4-(Methylenedioxy)cinnamic acid, pred.trans
- 5-Ethynylbenzod1,3dioxole
- (E)-3,4-Methylenedioxycinnamaldehyde
- piperidin-2-one
- Piperidine, 1-[[[(2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl]sulfonyl]acetyl]-
Piperine Preparation Products
Piperine Suppliers
CHENG DOU RUI FEN SI DE DAN Biotechnology Co., Ltd.
Audited Supplier
(CAS:94-62-2)
WANG HONG XIA
18981717076
2355253619@qq.com
CHENG DOU ZHU MU Technology Co., Ltd.
Audited Supplier
(CAS:94-62-2)
YANG XUE ER
13980723364
2916345763@qq.com
Jiangxi Wanlu Natural Fragrance Co., Ltd.
Audited Supplier
(CAS:94-62-2)
Ula gao
18179681113
18179681113@163.com
NanJing Dilger Medical Technology Co.,Ltd
Audited Supplier
(CAS:94-62-2)
WANG TAO
18013836722
2399235533@qq.com
Nanjing Bencao Yikang Biotechnology Co., Ltd
Audited Supplier
(CAS:94-62-2)
WANG XIAN SHENG
18362932668
522593521@qq.com
CHENG DOU NA KE LI Biotechnology Co., Ltd.
Audited Supplier
(CAS:94-62-2)
GUAN JING
19138982515
3149516455@qq.com
NanJingqingYunbiologologyicaltecjnco,LTD
Audited Supplier
(CAS:94-62-2)
WANG JING LI
15251745733
477691608@qq.com
SI CHUAN WEI KE QI Biotechnology Co., Ltd.
Audited Supplier
(CAS:94-62-2)
YANG YANG
13348961525
2851167780@qq.com
SHANG HAI PU KE Biotechnology Co., Ltd.
Audited Supplier
(CAS:94-62-2)
HE JING LI
18027310741
SKY20045@163.COM
BioBioPha
Audited Supplier
(CAS:94-62-2)
ZHENG JING LI
18788556290
sales@mail.biobiopha.com
Piperine Related Literature
-
Shiru Wang,Hyatt C. Green,Maxwell L. Wilder,Qian Du,Brittany L. Kmush,Mary B. Collins,David A. Larsen,Teng Zeng Environ. Sci.: Processes Impacts 2020 22 2147
-
Shiru Wang,Hyatt C. Green,Maxwell L. Wilder,Qian Du,Brittany L. Kmush,Mary B. Collins,David A. Larsen,Teng Zeng Environ. Sci.: Processes Impacts 2020 22 2147
-
Mousumi Dutta,Arnab Kumar Ghosh,Prachi Mishra,Garima Jain,Vinod Rangari,Aindrila Chattopadhyay,Tridib Das,Debajit Bhowmick,Debasish Bandyopadhyay Food Funct. 2014 5 2252
-
Ting Yang Hsieh,Yi Chang,Su Jane Wang Food Funct. 2019 10 2720
-
Subhash Chandra Bose. Kotte,P. K. Dubey,P. M. Murali Anal. Methods 2014 6 8022
-
Weiyun Zhang,Qianwang Zheng,Mingyue Song,Jie Xiao,Yong Cao,Qingrong Huang,Chi-Tang Ho,Muwen Lu Food Funct. 2021 12 8867
-
Vishal Sharad Chaudhari,Aishwarya Jala,Upadhyayula Suryanarayana Murty,Roshan M. Borkar,Subham Banerjee Anal. Methods 2022 14 834
-
Ting-Ting Huang,Pan-Pan Gu,Ting Zheng,Ling-Shan Gou,Yao-Wu Liu Food Funct. 2022 13 242
-
Rather A. Rafiq,Bashir A. Ganai,Sheikh A. Tasduq RSC Adv. 2015 5 11884
-
Sanchari Debnath,Jhili Mishra New J. Chem. 2020 44 8317
-
Hanna Wójtowicz-Rajchel,Marcin Ka?mierczak New J. Chem. 2020 44 6015
94-62-2 (Piperine) Related Products
- 591-95-7(1,2-Pentadiene)
- 2373-80-0(3-(Benzo[d][1,3]dioxol-5-yl)acrylic acid)
- 7780-20-3(Piperine)
- 26472-00-4(Methylcyclopentadiene dimer)
- 23434-88-0(Tetrahydropiperine)
- 23887-46-9(Cinepazide)
- 10354-27-5(1-(3,4-Methylenedioxyphenyl)-1-penten-3-one)
- 19408-84-5(Dihydrocapsaicin)
- 94-62-2(Piperine)
- 2444-46-4(Capsaicin)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:94-62-2)Piperine
99%
100g
282.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:94-62-2)Piperine
>98%
5mg,10mg ,20mg ,50mg ,100mg,or customized
price inquiry